5-Pentadecene, 15-chloro-, (5Z)-
Description
5-Pentadecene, 15-chloro-, (5Z)- is a chlorinated unsaturated hydrocarbon with a 15-carbon chain, a terminal chlorine substituent at position 15, and a Z-configuration double bond at position 4. The Z-configuration of the double bond may influence its reactivity and physical properties, such as melting point and solubility, compared to its E-isomer or non-chlorinated analogs.
Properties
CAS No. |
71317-66-3 |
|---|---|
Molecular Formula |
C15H29Cl |
Molecular Weight |
244.84 g/mol |
IUPAC Name |
(Z)-15-chloropentadec-5-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6H,2-4,7-15H2,1H3/b6-5- |
InChI Key |
WMHCASOPQWLUIM-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCl |
Canonical SMILES |
CCCCC=CCCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecene, 15-chloro-, (5Z)- typically involves the chlorination of pentadecene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Pentadecene, 15-chloro-, (5Z)- may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Pentadecene, 15-chloro-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atom or reduce the double bond.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace the chlorine atom.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of pentadecene or other reduced derivatives.
Substitution: Formation of substituted pentadecene derivatives.
Scientific Research Applications
5-Pentadecene, 15-chloro-, (5Z)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pentadecene, 15-chloro-, (5Z)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on chlorinated benzo-dioxol derivatives and aromatic dioxins, which differ significantly in structure from 5-Pentadecene, 15-chloro-, (5Z)-. However, general comparisons can be drawn based on functional groups, chain length, and substituent positions:
2.1 Structural Analogues from
Compound 7 : trans-5-(6-Chlorobenzo[1,3]dioxol-5-yl)-N-isopropylpent-2-enamide
- Structure : Shorter chain (5 carbons) with a chlorinated benzo-dioxol ring and an amide group.
- Synthesis : Uses thionyl chloride for acyl chloride formation, followed by amine coupling .
- Key Differences : Aromatic vs. aliphatic backbone; presence of heterocyclic rings and polar functional groups (amide) in Compound 5.
Compound 8 : trans-5-(6-Chlorobenzo[1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
2.2 Chlorinated Aromatic Compounds from
- Pentachlorodibenzo-p-dioxins Structure: Polycyclic aromatic systems with multiple chlorine substituents. Contrast: 5-Pentadecene, 15-chloro-, (5Z)- is aliphatic and monochlorinated, likely less toxic but more volatile.
1,3-Butadiene and Dibenzofuran Derivatives
Hypothetical Data Table Based on Structural Trends
Research Findings and Limitations
- Synthetic Challenges : Unlike the acyl chloride intermediates in , introducing chlorine at the terminal position of a long-chain alkene may require radical halogenation or allylic chlorination.
- Environmental Behavior : Compared to aromatic dioxins , 5-Pentadecene, 15-chloro-, (5Z)- is likely more biodegradable but could still pose risks due to halogen persistence.
- Data Gaps: No direct experimental data (e.g., NMR, MS) are available in the provided evidence for this compound, limiting quantitative comparisons.
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